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Octahydroindolizine-7-carboxylic acid

Cat. No.: B13033810
M. Wt: 169.22 g/mol
InChI Key: LJQAFSIKGCGMLS-UHFFFAOYSA-N
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Description

Overview of the Octahydroindolizine (B79230) Scaffold in Chemical Biology

The indolizine (B1195054) ring system consists of a fused pyridine (B92270) and pyrrole (B145914) ring, sharing a nitrogen atom at the bridgehead. Its fully saturated form, octahydroindolizine (also known as indolizidine), is a bicyclic diamine that constitutes the core structure of numerous alkaloids found in plants, as well as in the secretions of amphibians like poison-dart frogs. jbclinpharm.org This prevalence in natural products has established the octahydroindolizine scaffold as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org

Compounds containing this framework are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-tumor, and central nervous system (CNS) depressant effects. researchgate.netrsc.orgnih.gov The rigid, three-dimensional structure of the octahydroindolizine core serves as an excellent platform for the precise spatial arrangement of various functional groups, enabling targeted interactions with biological macromolecules like enzymes and receptors. nih.gov Researchers utilize this scaffold as a versatile tool for developing new drug candidates and biological probes. researchgate.netnih.gov

Significance of the Carboxylic Acid Functionality in Indolizine Derivatives

The carboxylic acid group (-COOH) is one of the most important functional groups in drug design and molecular recognition. epo.orgbiosynth.com Its inclusion in a molecule like an indolizine derivative can profoundly influence its physicochemical and biological properties.

Key Roles of the Carboxylic Acid Group:

PropertyDescriptionSupporting Evidence
Target Interaction The carboxyl group can act as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). At physiological pH, it is typically deprotonated to a carboxylate anion (-COO⁻), allowing for strong ionic interactions (salt bridges) with positively charged residues (e.g., lysine, arginine) in protein binding sites. epo.orgbiosynth.comnih.gov
Pharmacokinetics The presence of a carboxylic acid can increase a molecule's water solubility and modulate its absorption, distribution, metabolism, and excretion (ADME) profile. epo.orgresearchgate.net
Pharmacophore Element In many drugs, the carboxylic acid is a key part of the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity. It often mimics the structure of natural substrates, such as amino acids. nih.govnih.gov
Metabolic Liability While beneficial, the carboxylic acid group can also be a point of metabolic instability or may contribute to toxicity, prompting chemists to sometimes replace it with bioisosteres (other functional groups with similar properties). nih.govnih.govnih.gov

In the context of indolizine derivatives, adding a carboxylic acid functional group is a strategy to enhance interaction with biological targets, improve pharmacokinetic properties, or mimic the structure of natural ligands. semanticscholar.org

Research Context of Octahydroindolizine-7-carboxylic Acid and its Isomers

While the octahydroindolizine scaffold is of significant interest, specific academic research focusing exhaustively on this compound is not extensively documented in publicly available literature. However, its research context can be understood by examining related isomers and derivatives.

The synthesis and utility of various positional isomers of octahydroindolizine carboxylic acid and the closely related octahydroindole-carboxylic acids are well-established, particularly as intermediates in the synthesis of high-value pharmaceutical agents. For instance, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is a key building block for angiotensin-converting enzyme (ACE) inhibitors like Trandolapril. biosynth.com This highlights the industrial and academic focus on specific stereoisomers of these bicyclic amino acids.

Research into functionalization at the 7-position of the octahydroindolizine ring has been reported, such as in the enantioselective synthesis of (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. nih.gov The existence of synthetic routes to derivatives with functional groups at the C7 position suggests that the synthesis of the corresponding 7-carboxylic acid is chemically feasible.

The study of different isomers is crucial because the position and stereochemistry of the carboxylic acid group dramatically affect a molecule's biological activity. The separation and analysis of stereoisomers are essential to understanding their distinct interactions with chiral biological environments like protein binding sites. jbclinpharm.org Therefore, the research context for this compound lies within the broader effort to synthesize and evaluate all possible isomers of octahydroindolizine carboxylic acids to explore their structure-activity relationships and discover novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B13033810 Octahydroindolizine-7-carboxylic acid

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-7-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

LJQAFSIKGCGMLS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCN2C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Octahydroindolizine Carboxylic Acids

Synthetic Routes to the Octahydroindolizine (B79230) Core

The formation of the saturated 1-azabicyclo[4.3.0]nonane, or octahydroindolizine, framework is a critical step that has been approached through several distinct pathways.

Hydrogenation of Indolizine (B1195054) Derivatives

The saturation of aromatic heterocyclic systems is a foundational method for producing their corresponding saturated analogs. In the context of synthesizing octahydroindolizine structures, the hydrogenation of indolizine or related precursors like indoline (B122111) derivatives is a viable strategy. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bonds of the ring system.

For instance, a related bicyclic system, octahydroindole-2-carboxylic acid, is synthesized through the hydrogenation of (S)-indoline-2-carboxylic acid. nih.gov This reaction is carried out at elevated temperatures in the presence of a platinum(IV) oxide catalyst. nih.gov The complete saturation of the precursor yields the desired octahydro- derivative. nih.gov This method highlights how catalytic hydrogenation can be effectively used to produce the saturated bicyclic core from a more unsaturated precursor. nih.govepo.org

Table 1: Example of Hydrogenation for a Related Bicyclic Core

Substrate Catalyst Solvent Conditions Product Yield Reference
(S)-indoline-2-carboxylic acid PtO₂ Acetic Acid 60 °C, 24 h (S,S,S)-octahydroindole-2-carboxylic acid 85% nih.gov

This process can be adapted for indolizine systems, where the choice of catalyst (such as palladium, platinum, or rhodium) and reaction conditions (temperature and pressure) are crucial for achieving high yields and stereoselectivity. epo.org

Intramolecular Cyclization Strategies

Intramolecular cyclization involves the formation of a ring from a single molecule containing two reactive functional groups. This is a powerful strategy for constructing the octahydroindolizine skeleton, often starting from a substituted piperidine (B6355638) precursor. The key is to have a side chain on the piperidine ring that can react with the nitrogen atom or an adjacent carbon to close the second ring.

Peptide cyclization techniques, for example, demonstrate how conformationally rigid structures can be formed through intramolecular reactions, a principle that applies to the synthesis of bicyclic alkaloids. nih.gov The cyclization of a delta-hydroxy acid to form a delta-lactone is another example of an intramolecular reaction that forms a stable five- or six-membered ring, which is analogous to the formation of the five-membered ring in the octahydroindolizine system. youtube.com In the synthesis of the octahydroindolizine core, a common approach involves a piperidine derivative with a suitable side chain, which upon activation, undergoes nucleophilic attack by the piperidine nitrogen to form the bicyclic structure.

Dehydrative Annulation Approaches to the Octahydroindolizine Framework

Dehydrative annulation is a specific type of intramolecular cyclization where ring formation is achieved through the removal of a water molecule. This strategy has been successfully employed to construct the octahydroindolizine framework. researchgate.netfigshare.com

One notable synthesis involves a diastereoselective approach to (6R, 8aS)-octahydroindolizin-6-ol, a precursor for various indolizine-based molecules. researchgate.net The key step is an intramolecular ring closure of a piperidine intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, under Mitsunobu-type reaction conditions. researchgate.netfigshare.com This process effectively forms the bicyclic system in a single, stereoselective step. researchgate.net

Table 2: Dehydrative Annulation for Octahydroindolizine Framework

Precursor Key Reaction Type Product Yield Reference
(3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol Intramolecular Dehydrative Annulation (6R,8aS)-octahydroindolizin-6-ol 72% researchgate.net

This methodology demonstrates a potent way to access the octahydroindolizine skeleton from chiral starting materials like (S)-epichlorohydrin, providing a route to optically pure small molecules of potential pharmacological importance. researchgate.netfigshare.com

Multi-component Synthesis Protocols for Indolizine Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov MCRs have emerged as a powerful tool for constructing complex heterocyclic scaffolds like indolizines. nih.govrsc.org

Strategies for the synthesis of the indolizine ring system include the Scholtz and Tschitschibabin reactions, as well as methods involving pyridinium (B92312) N-methylides. researchgate.net More contemporary approaches utilize MCRs to assemble indole-fused heterocycles, which can be extended to indolizine synthesis. nih.govrsc.org For example, a three-component reaction involving an indole (B1671886), formaldehyde, and an amino hydrochloride can rapidly assemble a complex heterocyclic system. nih.gov Such modular strategies allow for the construction of diverse molecular structures by varying the initial components. acs.org While often targeting the aromatic indolizine, subsequent hydrogenation can yield the desired octahydroindolizine core.

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group is a crucial feature, often introduced after the core heterocyclic structure is in place. nih.govnih.govwiley-vch.de This functional group can significantly influence the molecule's properties. researchgate.net

Oxidation Reactions for Carboxylic Acid Formation

A common and effective method for introducing a carboxylic acid group is through the oxidation of a primary alcohol or an aldehyde. britannica.com This transformation can be achieved using a variety of strong oxidizing agents. libretexts.orgorganic-chemistry.org

To synthesize octahydroindolizine-7-carboxylic acid, a precursor such as 7-(hydroxymethyl)octahydroindolizine would be required. This precursor could then be oxidized. Typical reagents for this conversion include potassium dichromate(VI) in the presence of a strong acid like sulfuric acid, or potassium permanganate. britannica.comlibretexts.org The reaction is often performed by heating the mixture under reflux to ensure the reaction proceeds fully to the carboxylic acid without isolating the intermediate aldehyde. libretexts.org The general transformation is represented as: R-CH₂OH → R-COOH. britannica.com The carbon atom of the carboxyl group is in a high oxidation state, and this transformation is a fundamental process in organic synthesis. libretexts.orgyoutube.com

Table 3: Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion

Reagent Typical Conditions Reference
Potassium Dichromate(VI) (K₂Cr₂O₇) & H₂SO₄ Heat under reflux libretexts.org
Chromic Acid (H₂CrO₄) Varies britannica.com
Potassium Permanganate (KMnO₄) Varies britannica.com
Fe(NO₃)₃·9H₂O/TEMPO Room Temperature, O₂ or Air organic-chemistry.org

Grignard Reagent Carbonylation

The synthesis of carboxylic acids via the carbonylation of Grignard reagents is a classic and effective method for carbon-carbon bond formation. libretexts.orgmasterorganicchemistry.comyoutube.com This transformation involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, typically in the form of dry ice or CO2 gas, followed by an acidic workup to yield the final carboxylic acid. libretexts.orgmasterorganicchemistry.comyoutube.com

For the synthesis of this compound, this method would commence with a 7-halo-octahydroindolizine precursor. The Grignard reagent is formed by reacting this halide with magnesium metal in an ether solvent like THF. This highly nucleophilic organometallic species then attacks the electrophilic carbon of carbon dioxide. youtube.com The resulting magnesium carboxylate salt is subsequently protonated during an aqueous acid workup to furnish the target carboxylic acid. masterorganicchemistry.comyoutube.com A significant advantage of this method is the direct incorporation of the carboxyl group, extending the carbon chain by one carbon. youtube.com

Table 1: Key Steps in Grignard Reagent Carbonylation

StepDescriptionReactantsProduct
1 Grignard Formation7-Halo-octahydroindolizine, Mg(0), Ether Solvent (e.g., THF)7-(Halomagnesio)octahydroindolizine
2 CarbonylationGrignard Reagent, CO₂ (Dry Ice or Gas)Magnesium salt of the carboxylic acid
3 Acidic WorkupMagnesium Carboxylate Salt, Strong Acid (e.g., HCl, H₂SO₄)This compound

Functionalization of Precursor Structures

An alternative to building the carboxylic acid group directly into the ring system is the chemical transformation of a pre-existing functional group on the octahydroindolizine core. imperial.ac.ukyoutube.com This approach offers flexibility, as various precursors can be utilized. Common methods include the hydrolysis of nitriles or the oxidation of primary alcohols. libretexts.orgimperial.ac.uk

The hydrolysis of a 7-cyano-octahydroindolizine precursor provides a direct route to the carboxylic acid. This reaction can be carried out under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond to form the carboxyl group and ammonia.

Alternatively, the oxidation of a primary alcohol, such as 7-(hydroxymethyl)octahydroindolizine, can yield the desired carboxylic acid. imperial.ac.uk Strong oxidizing agents, such as chromium(VI) reagents or potassium permanganate, are typically employed for this transformation. The choice of oxidant is crucial to avoid over-oxidation or side reactions with other sensitive functional groups within the molecule.

Table 2: Functional Group Interconversions to a Carboxylic Acid

Precursor Functional GroupTransformationReagents
Nitrile (-CN)HydrolysisH₃O⁺ or NaOH(aq), then H₃O⁺
Primary Alcohol (-CH₂OH)OxidationKMnO₄, CrO₃, or other strong oxidants
Aldehyde (-CHO)OxidationTollen's Reagent (Ag₂O), Jones Reagent
Ester (-COOR)HydrolysisH₃O⁺ or NaOH(aq), then H₃O⁺

Specific Synthetic Strategies for this compound Derivatives

Diels-Alder Reaction Routes to Related Fused Ring Systems

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic and bicyclic systems. youtube.com Intramolecular Diels-Alder (IMDA) reactions are particularly effective for constructing fused ring systems like the octahydroindolizine core. nih.govnih.gov In this approach, a single molecule containing both a diene and a dienophile moiety undergoes cyclization. nih.gov

To synthesize an this compound derivative, the strategy would involve a precursor containing a nitrogen-tethered diene and a dienophile bearing a carboxylic acid or ester functionality. For instance, a substituted piperidine derivative could be elaborated to contain a 1,3-diene system, which then reacts with an acrylate (B77674) or maleate (B1232345) derivative (the dienophile) in an intramolecular fashion. The stereochemistry of the resulting fused rings is often predictable based on the geometry of the transition state. This method allows for the convergent assembly of the core structure with the desired functional group already in place. nih.govmdpi.com

Knoevenagel Condensation in Fused Heterocycle Synthesis

The Knoevenagel condensation is the reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.org This reaction is frequently employed as the initial step in domino or sequential reaction cascades to build complex heterocyclic structures. acs.orgnih.gov

In the context of indolizine synthesis, a domino Knoevenagel condensation/intramolecular cyclization process can be a highly efficient strategy. acs.orgrsc.org A typical route might start with a pyrrole- or piperidine-based aldehyde. This aldehyde undergoes a Knoevenagel condensation with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, which contains the precursor to the C-7 carboxylic acid. The resulting α,β-unsaturated intermediate is then poised for a subsequent intramolecular cyclization, such as a Michael addition or aldol-type reaction, to close the second ring and form the fused indolizine skeleton. acs.orgrsc.org This approach allows for the rapid construction of polysubstituted indolizines from simple starting materials. acs.orgacs.org

Enantioselective Synthesis of Octahydroindolizine Carboxylic Acids

Diastereoselective α-Alkylation Reactions

The synthesis of enantiomerically pure α-substituted amino acids is of significant interest in medicinal chemistry. Diastereoselective α-alkylation of a chiral precursor is a robust method to achieve this. While direct studies on this compound are limited, methodologies developed for the closely related (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) provide a valuable blueprint. nih.gov

One effective strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation. For instance, the Oic scaffold can be protected to form a rigid bicyclic lactam or a derivative like an oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The inherent steric hindrance of the fused ring system, often enhanced by the chiral auxiliary, shields one face of the enolate. nih.govresearchgate.net Consequently, the subsequent introduction of an electrophile (e.g., an alkyl halide) occurs from the less hindered face, leading to the formation of one diastereomer in high selectivity. nih.gov Subsequent removal of the protecting group and/or chiral auxiliary reveals the enantiomerically enriched α-alkylated octahydroindolizine carboxylic acid.

Table 3: Example of Diastereoselective α-Methylation

Starting MaterialKey ReagentsIntermediateProduct ConfigurationDiastereomeric Excess
Protected (S,S,S)-Oic1. LDA, THF, -78°CChiral Enolate(αS,2S,3aS,7aS)High
2. Methyl Iodide (MeI)α-Methylated Product

Data based on analogous reactions on the octahydroindole-2-carboxylic acid system. nih.gov

Enzymatic Resolution Techniques (e.g., Novozym 435-mediated kinetic resolution)

Enzymatic kinetic resolution is a powerful and green method for separating racemic mixtures into their constituent enantiomers. This technique leverages the inherent stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a particularly robust and widely used biocatalyst for the resolution of alcohols and amines through enantioselective acylation or hydrolysis. researchgate.netorganic-chemistry.org

A pertinent example is the enantioselective synthesis of a key intermediate, (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, which can be a precursor to related carboxylic acid structures. rsc.org In this synthesis, a racemic indolizidine alcohol was subjected to kinetic resolution using Novozym 435. rsc.org The enzyme selectively acetylated the (R)-alcohol, allowing for the separation of the unreacted (S)-alcohol with high enantiomeric excess. rsc.org The general procedure involves incubating the racemic substrate with Novozym 435 in a suitable organic solvent with an acyl donor, such as ethyl acetate. researchgate.net The reaction progress is monitored until approximately 50% conversion is reached, at which point the acylated product and the remaining unreacted enantiomer can be separated chromatographically. researchgate.netrsc.org This method has proven effective for a variety of bicyclic amines and alcohols, consistently providing access to both enantiomers in high enantiopurity (90-99% ee). researchgate.netrsc.org

The table below summarizes typical results for Novozym 435-mediated kinetic resolution of a racemic indolizidine alcohol, demonstrating the efficiency and selectivity of this enzymatic approach.

SubstrateEnzymeAcyl DonorProduct(S)-Alcohol eeYield (S)-AlcoholRef.
Racemic octahydroindolizine alcoholNovozym 435 (CALB)Vinyl acetate(R)-Acetate & (S)-Alcohol>99%42% rsc.org

Asymmetric Cyclization Protocols

Asymmetric cyclization strategies aim to establish the key stereocenters of the octahydroindolizine core during the ring-forming step itself, offering high atom economy. These protocols often rely on chiral catalysts, which can be either small organic molecules (organocatalysis) or transition-metal complexes.

One powerful organocatalytic method is the intramolecular aza-Michael reaction (IMAMR). acs.org For instance, the synthesis of functionalized indolizidinones has been achieved using a chiral phosphoric acid catalyst, such as (S)-TRIP. researchgate.netrsc.orgresearchgate.net In this approach, a linear substrate containing an amide and a remote α,β-unsaturated ketone is induced to cyclize enantioselectively. researchgate.netacs.org The chiral phosphoric acid activates the enone moiety toward nucleophilic attack by the amide nitrogen, proceeding through a stereochemically defined transition state to form a chiral pyrrolidine (B122466) intermediate with high enantiomeric excess. acs.org This intermediate can then be elaborated into the final bicyclic indolizidine system through subsequent reactions like ring-closing metathesis (RCM). researchgate.netresearchgate.net

Transition-metal catalysis offers alternative and highly efficient routes. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates with terminal alkynes. worktribe.comrsc.org Using a chiral biphenyl-based phosphoramidite (B1245037) ligand, this reaction constructs the indolizinone core in a single step with excellent enantioselectivity. worktribe.com The reaction proceeds smoothly with a variety of functional groups on the alkyne partner, demonstrating its broad applicability for creating diverse 5-alkyl indolizinones, which are direct precursors to the corresponding octahydroindolizine systems. worktribe.com

The following table presents data from a study on rhodium-catalyzed asymmetric [2+2+2] cycloaddition for the synthesis of various 5-alkyl indolizinones.

Alkyne PartnerLigandProduct YieldProduct eeRef.
Ethyl 4-pentynoateChiral Phosphoramidite78%96% worktribe.com
5-ChloropentyneChiral Phosphoramidite80%98% worktribe.com
PhenylacetyleneChiral Phosphoramidite75%95% worktribe.com
1,6-HeptadiyneChiral Phosphoramidite72%98% worktribe.com

Chiral Auxiliary-Mediated Approaches

In this strategy, a chiral auxiliary—an enantiomerically pure molecule—is temporarily attached to the substrate to direct the stereochemical outcome of one or more reactions. researchgate.net After establishing the desired stereocenters, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net This method is reliable and has been extensively used in asymmetric synthesis. mdpi.com Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. researchgate.netacs.org

These auxiliaries control stereochemistry through steric hindrance, forcing reagents to approach the substrate from a specific face. researchgate.net For example, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and conjugate additions of N-acyl derivatives. ingentaconnect.comresearchgate.net

A relevant application is the diastereoselective synthesis of (-)-1-epi-lentiginosine, a hydroxylated indolizidine. worktribe.com In this synthesis, a chiral auxiliary derived from (R)-(−)-2-phenylglycinol is used to construct a trans-epoxyamide intermediate with high diastereoselectivity. worktribe.com Subsequent reductive removal of the auxiliary and intramolecular cyclization yields the indolizidine core. worktribe.com Another powerful application is the use of an Evans oxazolidinone to control the conjugate reduction and subsequent asymmetric protonation of an α,β-unsaturated carboximide, providing a route to chiral cyclic carboxylic acids with high enantiomeric excess (>96% ee). nih.gov This strategy is directly applicable to the synthesis of the target molecule, this compound.

The table below summarizes common chiral auxiliaries and the key asymmetric transformations they are known to control.

Chiral AuxiliaryKey Controlled ReactionsTypical DiastereoselectivityRef.
Evans' OxazolidinonesAldol additions, Alkylations, Conjugate additions>95:5 d.r. researchgate.netingentaconnect.com
Oppolzer's CamphorsultamDiels-Alder reactions, Aldol additions, Alkylations>90% d.e. researchgate.netrsc.orgacs.org
Myers' (Pseudo)ephedrine AmidesAlkylations (including for quaternary centers)High d.r. researchgate.netresearchgate.net
Ellman's tert-ButanesulfinamideAddition to imines (amine synthesis)High d.r. rsc.org

Synthetic Advancements and Future Methodological Directions

The synthesis of indolizidine alkaloids and their derivatives is a field of continuous evolution, moving beyond classical name reactions toward more efficient, selective, and sustainable methodologies. researchgate.netrsc.org Recent advancements have been driven by the development of novel catalytic systems and enabling technologies that are reshaping the approach to complex molecule synthesis.

A significant trend is the development of new transition-metal-catalyzed reactions, such as nickel-catalyzed [4+2] cycloadditions, which provide novel pathways to the core piperidinone structure of indolizidines. acs.org However, one of the most impactful areas of recent progress is C-H bond functionalization. This strategy allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. worktribe.com For example, iridium-catalyzed C-H borylation has been successfully applied to the indolizine skeleton, enabling the synthesis of previously inaccessible functionalized derivatives through subsequent cross-coupling reactions. worktribe.com This approach offers a powerful tool for late-stage diversification of the indolizidine core.

Flow chemistry represents a paradigm shift in the practical execution of chemical synthesis. rsc.org By performing reactions in a continuous stream through tubes and packed columns, flow reactors offer superior control over reaction parameters, enhanced safety, and potential for automation and scale-up. rsc.orgsyrris.jp This technology has been successfully applied to the multi-step synthesis of alkaloids, where intermediates are passed directly from one reactor to another containing immobilized reagents, catalysts, or scavengers, eliminating the need for manual workup and purification between steps. researchgate.netsyrris.jp This approach drastically reduces synthesis time and waste, heralding a new era for the production of complex pharmaceutical compounds. mdpi.com

Looking forward, the field is moving toward even more sophisticated and sustainable methods. Biocatalysis, particularly the use of enzymes for C-H functionalization, stands out as a key future direction. nih.gov Nature has evolved enzymes that can hydroxylate or otherwise functionalize specific C-H bonds in complex molecules with unparalleled site-selectivity and stereoselectivity. nih.gov Harnessing these enzymes, or engineered variants, for synthetic purposes could provide solutions to the most difficult selectivity challenges in the synthesis of this compound and other complex natural products.

Reaction Mechanisms and Transformations of Octahydroindolizine Carboxylic Acids

Mechanistic Pathways of Carboxylic Acid Derivatization

The carboxylic acid group of octahydroindolizine-7-carboxylic acid can be converted into various derivatives, such as esters, amides, and acyl chlorides, through well-established mechanistic pathways. These transformations are fundamental in synthetic organic chemistry for modifying the compound's properties or enabling further reactions.

Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. For this compound, this reaction proceeds via a nucleophilic acyl substitution mechanism. The process is reversible, and to favor the formation of the ester product, it is typically carried out with an excess of the alcohol or by removing water as it is formed.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

Table 1: Mechanistic Steps of Fischer Esterification

Step Description Intermediate Formed
1 Protonation of Carbonyl Activated Carbocation
2 Nucleophilic Attack Tetrahedral Intermediate (Oxonium Ion)
3 Proton Transfer Protonated Hydroxyl Group
4 Elimination of Water Protonated Ester
5 Deprotonation Final Ester Product

The conversion of this compound into an amide derivative is another crucial transformation. This can be achieved through several methods, most commonly by direct reaction with an amine, often facilitated by a coupling agent or high temperatures.

A common laboratory method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide and dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture.

Alternatively, amides can be formed by first converting the carboxylic acid to its ammonium (B1175870) salt with an excess of the desired amine. princeton.edu Subsequent heating of this salt leads to dehydration, yielding the corresponding amide. princeton.edursc.org This method is particularly useful when a coupling agent is not desired. princeton.edu

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters, amides, and other compounds. They are typically prepared by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. researchgate.netresearchgate.netnih.govorganic-chemistry.org

The reaction mechanism with thionyl chloride is as follows:

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation and Chloride Expulsion: A proton is lost from the hydroxyl group, and a chloride ion is expelled, forming a reactive chlorosulfite intermediate.

Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This initiates a substitution reaction where the chlorosulfite group leaves.

Decomposition of Leaving Group: The unstable chlorosulfite leaving group decomposes into sulfur dioxide and another chloride ion, driving the reaction to completion.

Conjugate Addition and Cyclization Mechanisms

The indolizidine scaffold can participate in or be formed by conjugate addition and cyclization reactions, which are key strategies in the synthesis of many alkaloids. researchgate.netresearchgate.net While the saturated octahydroindolizine (B79230) ring itself does not have a conjugated system for Michael-type additions, transformations of the carboxylic acid or other positions can introduce the necessary functionality. For instance, creating an α,β-unsaturated ester or ketone from the carboxylic acid at the 7-position would install a Michael acceptor, enabling conjugate addition reactions.

Furthermore, the synthesis of the indolizine (B1195054) ring system itself often relies on cyclization mechanisms. ijettjournal.org One prevalent method is the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and a suitable dipolarophile (like an alkene or alkyne). rsc.org Intramolecular cyclization is another powerful strategy. For example, a suitably functionalized piperidine (B6355638) derivative can undergo intramolecular nucleophilic attack or a radical cyclization to form the second ring of the indolizidine core. ijettjournal.orgrsc.org Michael-type conjugate additions have been employed as a key step in the stereoselective synthesis of 5,8-disubstituted indolizidine alkaloids. researchgate.net

Radical Reactions in Functionalization

Radical chemistry offers powerful methods for C-C bond formation under mild conditions, providing pathways for functionalization that are complementary to traditional ionic reactions. For this compound, radical reactions can be initiated at the carboxylic acid group itself or at adjacent positions.

A prominent example is the Giese reaction, which involves the addition of a carbon-centered radical to an electron-deficient alkene. chem-station.comorganic-chemistry.orgrsc.org The radical can be generated from the carboxylic acid via a radical decarboxylation process, often mediated by photoredox catalysis. rsc.orgnih.gov This approach allows for the direct conversion of the C-COOH bond to a C-C bond with a variety of substituents. rsc.org

A sophisticated radical strategy for functionalization involves the dehydroxylative alkylation of an alcohol derivative. This process is particularly relevant for this compound, which can be readily reduced to the corresponding primary alcohol, (octahydroindolizin-7-yl)methanol. This alcohol can then serve as a precursor for a carbon-centered radical via a spin-center shift (SCS) mechanism. princeton.eduresearchgate.netnih.gov

This biomimetic strategy is inspired by the action of ribonucleotide reductase in DNA biosynthesis, where a hydroxyl group is eliminated to generate a radical. princeton.edunih.gov In a synthetic context, the mechanism can be enabled by a dual catalytic system, often involving photoredox and hydrogen atom transfer (HAT) catalysis: princeton.edu

Generation of an α-oxy Radical: A HAT catalyst, typically a thiyl radical generated by a photocatalyst, abstracts a hydrogen atom from the hydroxyl group of the alcohol, forming an α-oxy radical.

Protonation and Spin-Center Shift: The α-oxy radical intermediate is protonated, priming it for the key step. A 1,2-spin-center shift occurs, which involves the heterolytic cleavage of the C-O bond. This eliminates a molecule of water and transfers the radical center from the oxygen to the adjacent carbon, resulting in a dehydroxylated alkyl radical. researchgate.netnih.gov

Functionalization: This newly formed carbon-centered radical can then be trapped by a suitable partner, such as an electron-deficient heteroarene or another radical acceptor, to form a new C-C bond. princeton.edu

This method represents a powerful way to use abundant alcohols as alkylating agents under mild conditions, avoiding the pre-functionalization typically required in classical cross-coupling reactions. organic-chemistry.orgnih.gov

Table 2: Radical Functionalization Pathways

Reaction Type Radical Precursor Key Mechanistic Step Resulting Transformation
Giese Reaction Carboxylic Acid Radical Decarboxylation & Conjugate Addition R-COOH → R-C-C-H
Dehydroxylative Alkylation Alcohol (from reduced COOH) Spin-Center Shift (SCS) R-CH₂OH → R-CH₂-R'

Decarboxylative Radical Azidation

The conversion of aliphatic carboxylic acids, such as this compound, into alkyl azides can be achieved through a decarboxylative radical azidation process. A general and efficient method for this transformation utilizes a silver-catalyzed reaction with an azide (B81097) source in an aqueous solution. acs.org

The proposed mechanism initiates with the oxidation of a silver(I) salt (e.g., AgNO₃) by an oxidant like potassium persulfate (K₂S₂O₈) to generate a more reactive silver(II) intermediate. acs.org This Ag(II) species then engages in a single electron transfer with the carboxylate of this compound. This step produces a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to form the corresponding alkyl radical at the 7-position of the octahydroindolizine core. acs.org The resulting alkyl radical is then trapped by an azide donor, such as tosyl azide (TsN₃) or pyridine-3-sulfonyl azide, to yield the final product, 7-azidooctahydroindolizine, and a sulfonyl radical. acs.org

The reactivity of carboxylic acids in this transformation follows the order of tertiary > secondary > primary, which allows for chemoselectivity in molecules containing multiple carboxyl groups. acs.org For this compound, the secondary nature of the carboxylic acid group makes it a suitable substrate for this azidation reaction. acs.org

Component Function Example
SubstrateCarboxylic acid precursorThis compound
CatalystFacilitates radical formationSilver Nitrate (AgNO₃)
OxidantGenerates active catalystPotassium Persulfate (K₂S₂O₈)
Azide SourceProvides the azide moietyTosyl Azide (TsN₃)
SolventReaction mediumAcetonitrile/Water

Tert-Amino Effect Mechanism in Pyrimidoindolizine Synthesis

An effective method for the synthesis of novel 1,3,4,5,6a,7,8,9-octahydropyrimido[4,5-e]indolizine-6-carboxylic acids proceeds through a mechanism known as the "tert-amino effect". bioorganica.com.ua This principle governs the cyclization of certain ortho-substituted N,N-dialkylanilines and related heterocyclic systems. nih.govnih.gov The term was introduced to generalize cyclization reactions that occur between a vinyl group with electron-withdrawing substituents and the α-carbon of an adjacent tertiary amino group. nih.gov

In the context of synthesizing pyrimidoindolizines, the reaction involves the condensation of a suitable precursor, such as a 6-dialkylamino-1,3-dimethyl-5-formyluracil, with a C-H acid. bioorganica.com.ua The key step is the intramolecular cyclization, which is a manifestation of the tert-amino effect. bioorganica.com.uanih.gov The ring closure occurs between the β-carbon of the vinylic intermediate and the α-carbon of the tertiary amine inherent in the octahydroindolizine structure, leading to the formation of the fused pyrimidoindolizine ring system. bioorganica.com.uanih.gov This strategy has been successfully applied to create a variety of fused heterocycles, often in a one-pot reaction, yielding spiro-fused compounds that can then be converted to the target carboxylic acids. bioorganica.com.uanih.gov

Novel Reaction Pathways and Catalytic Systems

The transformation of carboxylic acids is a rapidly advancing field, with numerous novel catalytic systems being developed that could be applied to this compound. researchgate.net These modern methods offer pathways to functionalize the molecule in ways not achievable through classical chemistry.

One major area of innovation is metallaphotoredox catalysis, which merges photoredox catalysis with first-row transition metals like nickel and copper. nih.gov This dual catalytic approach enables a range of decarboxylative cross-coupling reactions under mild conditions. For a substrate like this compound, this could allow for:

C(sp³)–C(sp³) Coupling : The formation of a new carbon-carbon bond by coupling the alkyl radical (generated via decarboxylation) with an alkyl halide. nih.gov

Decarboxylative Arylation : The coupling of the alkyl radical with vinyl halides to form alkenylated products. nih.gov

Decarboxylative Trifluoromethylation : The introduction of a trifluoromethyl group, a valuable motif in medicinal chemistry, by reacting the alkyl radical with an electrophilic trifluoromethylating reagent in a copper-catalyzed system. nih.gov

Another frontier involves the use of high-valent metal catalysts, such as rhenium(V) complexes. nih.gov These catalysts have shown remarkable efficacy in the chemoselective hydrogenation and α-C–H bond functionalization of carboxylic acids. nih.gov This could potentially be used to modify the octahydroindolizine core at the position alpha to the carboxylic acid group before or during its transformation.

Iron-catalyzed radical cascade reactions represent another promising pathway. rsc.org Photoinduced ligand-to-iron charge transfer can initiate the decarboxylation of aliphatic carboxylic acids to form alkyl radicals, which can then participate in cascade reactions, such as alkylation/cyclization, to build complex polycyclic structures. rsc.org

Catalytic System Transformation Type Potential Application for this compound Key Features
Dual Nickel-PhotoredoxDecarboxylative Cross-CouplingC-C, C-N, C-O bond formation at the 7-positionUses light and a nickel catalyst; mild conditions. nih.govcnr.it
Dual Copper-PhotoredoxDecarboxylative TrifluoromethylationIntroduction of a -CF₃ group at the 7-positionEmploys an electrophilic CF₃ source. nih.gov
Rhenium(V) Complexesα-C–H Bond FunctionalizationModification of the carbon adjacent to the carboxyl groupHigh functional group tolerance and chemoselectivity. nih.gov
Iron-Catalyzed PhotoredoxDecarboxylative Radical CascadeAlkylation and subsequent cyclization reactionsUses abundant iron catalyst and light. rsc.org
Dual Cerium/Nickel ElectrocatalysisDecarboxylative VinylationIntroduction of a vinyl group at the 7-positionEmploys electricity and dual metal catalysis. thieme-connect.de

Structural Analysis and Stereochemistry of Octahydroindolizine 7 Carboxylic Acid

Conformational Analysis of the Octahydroindolizine (B79230) Ring System

The octahydroindolizine ring system, also known as indolizidine, is a fused bicyclic structure composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, sharing a nitrogen atom. The conformational flexibility of this system is complex, primarily dictated by the nature of the ring fusion (cis or trans) and the puckering of each ring.

The relative orientation of the hydrogen at the bridgehead carbon (C-8a) and the lone pair on the nitrogen atom determines the fusion. In the trans-fused conformation, the piperidine ring typically adopts a stable chair conformation. In contrast, the cis-fused isomer is more flexible, potentially existing in multiple conformations. The five-membered pyrrolidine ring can adopt various envelope and twist (or half-chair) conformations.

Stereoisomerism and Absolute Configuration Determination

The octahydroindolizine-7-carboxylic acid molecule possesses multiple stereocenters, including at the C-7 and C-8a positions, leading to the existence of several stereoisomers (enantiomers and diastereomers). The precise spatial arrangement of atoms, or absolute configuration, at these chiral centers is critical, as it profoundly influences the molecule's interaction with other chiral entities, such as biological receptors or enzymes.

Stereochemistry is a pivotal factor in the biological activity of chiral compounds. nih.govresearchgate.net For many classes of natural products and their derivatives, only a single stereoisomer exhibits the desired biological effect, while others may be inactive or even elicit different, sometimes undesirable, effects. nih.gov This stereospecificity often arises from the precise three-dimensional fit required for interaction with a biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state.

For example, the absolute configuration of a related compound, (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, was unambiguously determined through X-ray analysis of its acetic acid salt monohydrate. rsc.orgrsc.org The analysis revealed an orthorhombic crystal system with the space group P212121, confirming the specific stereochemistry at the chiral centers. rsc.org Such data is invaluable for validating synthetic routes and for understanding structure-activity relationships.

Below is a table summarizing the crystallographic data obtained for the aforementioned related indolizidine derivative.

ParameterValue
Empirical Formula C₁₂H₂₅NO₄
Formula Weight 247.33
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a/Å 8.20560(10)
b/Å 11.9665(2)
c/Å 13.8857(2)
Volume/ų 1363.47(3)
Z 4
Data from a study on (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol acetic acid salt monohydrate. rsc.org

When single crystals are not available, spectroscopic methods are essential for structural and stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of a molecule.

¹H NMR: The chemical shift of the carboxylic acid proton (–COOH) typically appears far downfield, often around 10–12 ppm, and can be broad due to hydrogen bonding. libretexts.orgpressbooks.pub Protons on carbons adjacent to the carboxyl group absorb in the 2-3 ppm region. libretexts.org Analysis of proton-proton coupling constants (J-values) can provide information about dihedral angles, helping to define the conformation of the rings.

¹³C NMR: The carboxyl carbon atom gives a characteristic signal in the range of 165 to 185 ppm. pressbooks.pub The precise chemical shifts of all carbons in the ring system can help to distinguish between different diastereomers.

To determine the absolute configuration of enantiomers, chiral derivatizing agents can be used. For instance, converting the carboxylic acid to Mosher's esters allows for the differentiation of enantiomers by analyzing the ¹H NMR chemical shifts of protons near the newly formed chiral center.

Electronic Circular Dichroism (ECD) is a form of spectroscopy based on the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgjascoinc.com It is particularly useful for determining the absolute configuration of compounds in solution. encyclopedia.pub Enantiomers produce mirror-image ECD spectra. nih.gov By comparing the experimental ECD spectrum of a compound to the spectra of known standards or to spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. rsc.org This technique is highly sensitive, requires only small amounts of sample, and can be used to determine the enantiomeric purity of a substance. nih.gov The presence of a chromophore, such as the carbonyl group of the carboxylic acid, is necessary to observe an ECD signal in the UV-Vis region. encyclopedia.pub

Spectroscopic MethodTypical Application for this compound
Infrared (IR) Spectroscopy Identification of the carboxylic acid functional group via broad O–H stretch (2500-3300 cm⁻¹) and C=O stretch (1710-1760 cm⁻¹). pressbooks.pub
¹H NMR Spectroscopy Determining relative stereochemistry through coupling constants; observing the characteristic downfield shift of the COOH proton (~12 ppm). libretexts.orgpressbooks.pub
¹³C NMR Spectroscopy Identifying the carboxyl carbon (165-185 ppm) and distinguishing diastereomers based on unique carbon chemical shifts. pressbooks.pub
Electronic Circular Dichroism (ECD) Determining the absolute configuration in solution by analyzing the Cotton effect. jascoinc.comnih.gov

Diastereoselectivity and Enantioselectivity in Synthetic Approaches

The synthesis of a single, specific stereoisomer of this compound requires precise control over the formation of its chiral centers. This is achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be accomplished by using chiral starting materials or by substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter's formation. For example, the diastereoselective synthesis of new polyhydroxylated indolizidines has been achieved starting from L-glutamic acid, where the inherent chirality of the starting material guides the stereochemistry of the final product. researchgate.netdocumentsdelivered.com Similarly, the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives has been achieved via diastereoselective reactions where a chiral auxiliary directs the cyclization step. mdpi.com

Enantioselective synthesis focuses on producing one enantiomer in excess of the other. This often involves the use of chiral catalysts, reagents, or enzymatic resolutions. An enzymatic kinetic resolution, for instance, was used as a key step in the enantioselective synthesis of an octahydroindolizine alcohol, demonstrating a scalable method to obtain enantiopure building blocks. rsc.org Such methods are critical for accessing the specific stereoisomers needed for biological evaluation. nih.gov

Influence of Substituents on Molecular Geometry and Reactivity

The presence of substituents on the octahydroindolizine ring system can significantly alter its molecular geometry and chemical reactivity. The carboxylic acid group at the C-7 position is an electron-withdrawing group that can influence the electron density of the entire ring system.

Biological and Medicinal Chemistry Research Applications

Role as a Mimic of Natural Amino Acids in Drug Design

The core concept behind using constrained amino acids like those from the octahydroindolizine (B79230) family is their function as mimics or surrogates for natural amino acids. The carboxylic acid functional group is a crucial component in many therapeutic agents, enabling interactions with biological targets. nih.govnih.gov However, its presence can also lead to metabolic instability and poor membrane permeability. nih.govresearchgate.net Bioisosteric replacement of natural amino acids with synthetic analogs can circumvent these issues. nih.govresearchgate.net

In drug design, octahydroindole-2-carboxylic acid (Oic) is recognized as a non-coded α-amino acid with a bicyclic structure. nih.gov This structure allows it to act as a surrogate for amino acids like proline and phenylalanine. nih.gov The bicyclic system introduces significant rigidity compared to the natural amino acids it replaces. nih.gov Furthermore, this scaffold possesses greater lipophilicity, a property that is highly relevant for improving the absorption and distribution of peptide-based drugs across biological membranes, thereby enhancing their bioactivity. nih.gov

While direct studies on octahydroindolizine-7-carboxylic acid are scarce, its structural features suggest it could similarly serve as a constrained mimic of natural amino acids, offering a unique three-dimensional arrangement of its functional groups for probing interactions with biological targets.

Applications in Peptide Chemistry and Conformational Control

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy to control their three-dimensional structure, which is intimately linked to their biological activity and stability.

Stabilization of β-Turn Structures in Cyclic Peptides

β-turns are secondary structures in peptides that are crucial for molecular recognition and biological function. The rigid bicyclic framework of constrained amino acids is particularly effective at inducing and stabilizing these turns. Research has demonstrated that octahydroindole-2-carboxylic acid (Oic) has been successfully used to stabilize a type-II′ β-turn in small cyclic peptides. nih.gov This was a key step in designing non-peptidic antagonists for the bradykinin (B550075) B2 receptor. nih.gov Similarly, X-ray analysis of a (7S)-hydroxy indolizidin-2-one N-(Boc)amino ester, a related bicyclic structure, revealed that its backbone dihedral angles were consistent with those of the central residues of an ideal type II' β-turn, highlighting its potential for peptide mimicry. nih.gov

Compound/Fragment Observed Conformation Application/Significance
Octahydroindole-2-carboxylic acid (Oic)Stabilizes Type-II′ β-turnDesign of non-peptidic bradykinin B2 antagonists. nih.gov
(7S)-hydroxy indolizidin-2-one N-(Boc)amino esterResembles ideal Type-II' β-turnPotential for peptide mimicry. nih.gov

Use as a Proline/Phenylalanine Surrogate to Enhance Peptide Stability and Selectivity

A significant application of these bicyclic amino acids is as substitutes for natural amino acids to improve the pharmacological properties of peptides. Octahydroindole-2-carboxylic acid (Oic) has been effectively used as a surrogate for both proline and phenylalanine. nih.gov For instance, its incorporation into analogs of bradykinin, a peptide hormone involved in inflammation, led to improved resistance against degradation by enzymes. nih.gov This modification was instrumental in the development of a family of orally available bradykinin B2 receptor antagonists with potential anti-cancer properties. nih.gov The enhanced stability is attributed to the steric hindrance provided by the bicyclic scaffold, which protects the peptide backbone from enzymatic cleavage.

Introduction of Backbone Rigidity in Peptides

The defining characteristic of bicyclic amino acids like Oic is the rigidity they introduce into the peptide backbone. nih.gov This conformational constraint reduces the number of accessible conformations of the peptide, which can have several beneficial effects. By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target receptor is reduced, potentially leading to higher affinity and selectivity. The rigidity imparted by the Oic scaffold is similar to that induced by proline but with the added advantage of increased lipophilicity. nih.gov This rigidity is a key factor in improving the stability and bioavailability of peptide-based drug candidates. nih.gov

Targeting Molecular Interactions

The unique three-dimensional structures of constrained amino acids make them valuable tools for targeting specific molecular interactions, such as those with enzymes.

Enzyme Inhibition and Activation Mechanisms

While direct evidence for this compound as an enzyme inhibitor is not prominent in the literature, derivatives of the related indolizine (B1195054) scaffold have shown biological activity. For example, N'-substituted hydrazides of indolizine-2-carboxylic acid have been synthesized and shown to be inhibitors of monoamine oxidase, an important enzyme target in neuropharmacology. nih.gov These derivatives were found to be more potent than the known inhibitor iproniazid. nih.gov

Furthermore, octahydroindole-2-carboxylic acid (Oic) is a crucial intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, such as perindopril, which are used to treat hypertension. nih.gov In a different context, derivatives of indolizine have been investigated as agonists for the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating that this scaffold can be tailored to activate specific protein targets. nih.gov

The design of enzyme inhibitors often relies on creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site. The rigid conformation of this compound could potentially be exploited to design selective inhibitors by presenting its carboxylic acid and other functionalities in a precise orientation to interact with key residues in an enzyme's active site. For instance, the synthesis of simplified analogs of crambescin B carboxylic acid, which feature a related bicyclic core, yielded potent inhibitors of voltage-gated sodium channels. elsevierpure.com

Binding Affinity and Specificity Modulation by the Carboxylic Acid Group

The carboxylic acid moiety is a critical functional group in medicinal chemistry, capable of significantly influencing a molecule's binding affinity and specificity for its biological target. While direct studies on this compound are limited, the role of the carboxylic acid group in similar bioactive molecules provides substantial insight. Carboxylic acids can act as hydrogen bond donors or acceptors and can form salt bridge interactions with receptors. nih.gov This functionality is crucial for molecular recognition and binding.

In studies of other heterocyclic compounds, the presence and position of a carboxylic acid group have been shown to be determinant for biological activity. For instance, research on analogues of crambescin B carboxylic acid demonstrated that their inhibitory activity on voltage-gated sodium channels was highly dependent on the structure of the carboxylic acid-containing side chain. elsevierpure.com Similarly, structure-activity relationship (SAR) studies on indoline-2-carboxylic acid derivatives revealed that modifications to the core scaffold, while maintaining the carboxylic acid, directly impacted their inhibitory activity on NF-kappaB. nih.gov Studies on a series of short-chain carboxylic acids found that unbranched acids were effective inhibitors of histone deacetylase, a key factor in T cell proliferation, whereas their branched counterparts were ineffective. nih.gov This suggests that the steric and electronic properties conferred by the carboxylic acid group and its surrounding structure are pivotal for specific biological interactions. nih.gov

Pharmacological Investigations of Octahydroindolizine Alkaloids (excluding clinical data)

Anti-inflammatory Activity (e.g., Nitric Oxide Production Inhibition)

Octahydroindolizine alkaloids, particularly those isolated from natural sources like the plant genus Dendrobium, have demonstrated notable anti-inflammatory properties. A primary mechanism investigated is the inhibition of nitric oxide (NO) production. nih.gov NO is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. nih.govmdpi.com

Research on enantiomers of octahydroindolizine-type alkaloids from Dendrobium crepidatum has identified several compounds with potent inhibitory effects on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. nih.gov Notably, compounds (+)-1, 2, and (+)-6 showed pronounced inhibition with IC50 values significantly lower than that of the dexamethasone (B1670325) control, indicating strong anti-inflammatory potential. nih.gov These findings highlight the promise of the octahydroindolizine skeleton as a basis for developing new anti-inflammatory agents. nih.govresearchgate.net

CompoundSourceCell LineIC50 (µM)Reference
(+)-Crepidamine (enantiomer of 1)Dendrobium crepidatumRAW 264.73.62 nih.gov
Isocrepidamine (2)Dendrobium crepidatumRAW 264.716.11 nih.gov
(+)-Dendrocrepidine D (enantiomer of 6)Dendrobium crepidatumRAW 264.76.54 nih.gov
Dexamethasone (Positive Control)-RAW 264.747.04 nih.gov

Anticancer Potential: In Vitro Cytotoxicity Studies

The indolizidine alkaloid scaffold is a recurring motif in compounds with significant anticancer activity. bohrium.comtaylorandfrancis.com Various natural and synthetic indolizidine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov

Phenanthroindolizidine alkaloids, a related class, have shown potent in vitro anti-proliferative activity. mdpi.com For example, Tylophorinidine, isolated from Tylophora indica, was highly active against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. mdpi.com Alkaloids from Dendrobium species, the source of many octahydroindolizine compounds, have also been investigated for cytotoxicity. researchgate.netscienceopen.com Methanol extracts of Dendrobium chryseum demonstrated dose-dependent cytotoxic activity against HeLa (cervical) and U251 (glioblastoma) cell lines. scienceopen.com Furthermore, the indolizidine alkaloid Swainsonine has garnered interest for its ability to inhibit tumor growth and metastasis. taylorandfrancis.com While direct cytotoxicity data for this compound is not available, the consistent anticancer activity of the broader indolizidine class suggests this is a promising area for future research. bohrium.comnih.gov

Compound/ExtractSource OrganismCancer Cell LineActivity (IC50)Reference
TylophorinidineTylophora indicaMCF-7 (Breast)6.45 µM mdpi.com
TylophorinidineTylophora indicaHepG2 (Liver)4.77 µM mdpi.com
TylophorinidineTylophora indicaHCT-116 (Colon)20.08 µM mdpi.com
Dendrobium chryseum (Methanol Extract)Dendrobium chryseumHeLa (Cervical)226.5 µg/mL scienceopen.com
Dendrobium chryseum (Methanol Extract)Dendrobium chryseumU251 (Glioblastoma)612.54 µg/mL scienceopen.com
(-)-Antofine N-oxideCynanchum vincetoxicumKB-3-1 (Cervical)~100 nM capes.gov.br

Enzyme Glycosidase Inhibition Research

One of the most well-documented activities of indolizidine alkaloids is the potent and often specific inhibition of glycosidase enzymes. nih.gov These enzymes are crucial for carbohydrate metabolism and glycoprotein (B1211001) processing, making them targets for treating diseases like diabetes, viral infections, and cancer. researchgate.netresearchgate.net

The discovery of indolizidine alkaloids like Swainsonine and Castanospermine (B190763) as powerful inhibitors of α-mannosidase and α- and β-glucosidase, respectively, spurred significant research in this area. nih.gov These alkaloids act as structural mimics of monosaccharides, where the ring oxygen is replaced by a nitrogen atom. researchgate.net This feature allows them to bind to the active site of glycosidases, leading to competitive inhibition. The stereochemistry of the hydroxyl groups on the indolizidine ring is critical for both the potency and specificity of inhibition. nih.gov For instance, Castanospermine is a potent inhibitor of glucosidases, while its epimer, 6-epicastanospermine, is a poor inhibitor of the same enzymes but potently inhibits amyloglucosidase. This demonstrates that subtle stereochemical changes can dramatically alter biological activity.

AlkaloidTarget EnzymeInhibition TypeKey FindingReference
Swainsonineα-Mannosidase, Golgi Mannosidase IISpecific, PotentInhibits glycoprotein processing. nih.gov
Castanospermineα-Glucosidase, β-GlucosidasePotentInhibits processing of N-linked glycans. nih.gov
6-EpicastanospermineAmyloglucosidase (exo-1,4-α-glucosidase)CompetitivePotent inhibitor of amyloglucosidase but poor inhibitor of glucosidase I and II. bohrium.com
AustralineAmyloglucosidaseInhibitorA polyhydroxy pyrrolizidine (B1209537) alkaloid with glycosidase inhibitory activity. nih.gov

Broader Spectrum Biological Activities (e.g., antimicrobial, antioxidant) of Related Indolizine Derivatives

Beyond the specific activities mentioned, the core indolizine structure is found in compounds with a wide range of other biological effects, including antimicrobial and antioxidant properties.

Antimicrobial Activity: Synthetic indolizine derivatives have been identified as a promising class of antimicrobial agents. The emergence of antibiotic-resistant microbial strains necessitates the discovery of new compounds with novel mechanisms of action, and indolizines are being actively explored for this purpose. scienceopen.com For instance, newly synthesized indolizine-1-carbonitrile (B3051405) derivatives have shown potent antifungal and antibacterial activities. researchgate.net

Antioxidant Activity: Several studies have highlighted the antioxidant potential of indolizine derivatives. These compounds can scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. The antioxidant activity of indolizine compounds can vary depending on the specific free radical being assayed and the substitution pattern on the indolizine core. nih.gov Some chalcogen-indolizines, for example, have demonstrated the ability to reduce protein carbonylation and lipid peroxidation at low concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects, guiding the design of more potent and selective drug candidates. For octahydroindolizine alkaloids, several key structural features have been identified as crucial for their various biological activities.

Stereochemistry of Hydroxyl Groups: In the context of glycosidase inhibition, the stereochemistry of the hydroxyl substituents on the indolizidine ring is paramount. Early research suggested a straightforward relationship where the alkaloids mimic the structure of sugars. nih.gov However, further studies revealed a more complex interaction. The potency and selectivity of inhibition are highly dependent on the precise number, position, and stereochemical orientation of the hydroxyl groups. researchgate.net The case of castanospermine and its epimer, 6-epicastanospermine, perfectly illustrates this, where a change in the stereochemistry at a single carbon atom drastically shifts the enzyme inhibition profile.

Role of the Carboxylic Acid Group: The introduction of a carboxylic acid group, as in this compound, is expected to significantly influence activity. This group can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within a receptor's binding site. nih.gov SAR studies of other compounds show that modifying or replacing a crucial carboxylic acid group often leads to a substantial drop in biological activity, indicating its direct involvement in the molecule-target interaction. elsevierpure.com Furthermore, the structural context, such as branching on the carbon chain adjacent to the acid, can abolish activity, highlighting the importance of steric accessibility. nih.gov

Core Scaffold and Substitutions: The bicyclic indolizidine core itself is a key pharmacophore. However, studies on synthetic analogues of cytotoxic alkaloids have shown that even monocyclic precursors can exhibit cytotoxicity comparable or, in some cases, superior to the final bicyclic derivatives. nih.gov This suggests that while the full scaffold is important, key functional groups on simpler structures can also drive activity. nih.gov For other activities, like the anti-proliferative effects of phenanthroindolizidine alkaloids, the pattern of substitution on the aromatic rings is a critical determinant of potency and selectivity against different cancer cell lines. mdpi.com

Impact of Substituents at the Nitrogen Atom on Biological Activity

The bridgehead nitrogen atom in the octahydroindolizine ring is a critical site for molecular interaction and can significantly influence a compound's pharmacological profile. While specific studies on N-substituted this compound are not extensively detailed in the reviewed literature, general principles of medicinal chemistry allow for an understanding of the potential impacts.

Substituents on the nitrogen atom can modulate several key properties:

Basicity (pKa): The nitrogen atom's basicity is crucial for forming ionic interactions (salt bridges) with acidic residues in a biological target, such as an aspartate or glutamate (B1630785) in an enzyme's active site. Alkylation or acylation of the nitrogen would alter its pKa, thereby strengthening or weakening this potential interaction.

Lipophilicity: Adding alkyl or aryl groups to the nitrogen generally increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

Steric Effects: The size and shape of the substituent can introduce steric hindrance, which may either prevent the molecule from binding to its intended target or, conversely, improve its selectivity by preventing it from binding to off-targets. mdpi.com

Hydrogen Bonding: Unsubstituted or mono-substituted nitrogens can act as hydrogen bond donors or acceptors. Converting a secondary amine to a tertiary amine by adding a substituent removes its ability to act as a hydrogen bond donor, which can be critical for target binding.

In related nitrogen heterocycles, substituent effects are known to profoundly influence reactivity and biological activity. mdpi.comresearchgate.net For instance, the position of a methyl group on an indole (B1671886) or quinoline (B57606) ring has been shown to significantly alter its hydrodenitrogenation rate, a process dependent on the nitrogen's interaction with a catalyst surface. mdpi.com This highlights the sensitivity of nitrogen-containing ring systems to substitution patterns.

Critical Role of Carboxyl Group Positioning and Steric Hindrance

The precise location of the carboxylic acid group on the bicyclic scaffold is paramount for biological activity. This functional group is often essential for chelating metal ions in metalloenzymes or forming key hydrogen bonds and ionic interactions within a receptor's binding pocket. frontiersin.org

A compelling illustration of this principle comes from SAR studies on ACE inhibitors using bicyclic scaffolds analogous to octahydroindolizine. Research on tetrahydroisoquinolinecarboxylic acid derivatives, which also serve as proline mimics, revealed a dramatic difference in potency based on the carboxyl group's position. drugbank.com When the carboxyl group was at the 3-position, the resulting compounds were potent ACE inhibitors. However, moving the carboxyl group to the 1-position resulted in analogues that were essentially inactive. drugbank.com This stark divergence underscores that the spatial vector of the carboxyl group must align perfectly with the corresponding binding pocket of the target protein for effective interaction.

Table 1: Impact of Carboxyl Group Position on ACE Inhibitory Activity in an Analogous System drugbank.com
ScaffoldCarboxyl PositionRelative PotencyConclusion
Tetrahydroisoquinolinecarboxylic Acid3-PositionHighCorrect positioning for active site binding.
Tetrahydroisoquinolinecarboxylic Acid1-PositionInactiveIncorrect spatial orientation prevents key interactions.

Steric hindrance around the carboxylic acid can also modulate activity. Bulky substituents placed near the carboxyl group can prevent it from adopting the necessary conformation for binding, thereby reducing or abolishing activity.

Correlation of Stereochemistry with Biological Response

Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is often a decisive factor in its activity. For rigid structures like this compound, which contains multiple chiral centers, only one stereoisomer typically exhibits the optimal three-dimensional arrangement for high-affinity binding to a biological target.

The development of ACE inhibitors provides a clear example of this stereochemical dependence. ACE inhibitors that are derivatives of the tripeptide Phenylalanine-Lysine-Proline, such as Lisinopril, demonstrate high potency that is critically dependent on the specific stereochemistry of the proline-mimicking ring. frontiersin.org The active diacid of Quinapril, another potent ACE inhibitor, features a tetrahydroisoquinolinecarboxylic acid moiety where the specific stereochemistry at its three chiral centers is crucial for its high affinity for the ACE active site. drugbank.com A change in the stereochemistry at any of these centers can lead to a significant loss of potency due to a mismatch with the enzyme's chiral binding pocket. This principle strongly suggests that the biological activity of any given this compound derivative would be highly dependent on its specific stereoisomeric form.

Bioisosteric Replacements of the Carboxylic Acid Moiety

The choice of a bioisostere is context-dependent, but several have been successfully employed in drug design. nih.gov These replacements can be broadly categorized as either acidic (ionizable) or neutral.

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety nih.govdrughunter.comnih.gov
BioisostereTypical pKa RangeKey Characteristics and Rationale for Use
Tetrazole~4.5 - 5.0Closely mimics the acidity and planar geometry of a carboxylic acid. Often increases metabolic stability and can improve oral bioavailability.
Acyl Sulfonamide~3.0 - 5.0Strongly acidic. Can offer improved metabolic stability and different hydrogen bonding patterns compared to a carboxylic acid.
Hydroxamic Acid~8.0 - 9.0Less acidic than carboxylic acids. Often used for its metal-chelating properties but can also serve as a carboxyl bioisostere. May have metabolic stability issues.
Squaric Acid~1.5, ~3.5 (diprotic)A highly acidic, planar four-membered ring that can mimic the interactions of a carboxylate or phosphate (B84403) group.
Isoxazolol / Thiazolidinedione~5.0 - 7.0Moderately acidic heterocycles that can act as carboxylic acid surrogates while increasing lipophilicity.
Phosphonic/Phosphinic AcidVariesMore polar than carboxylic acids. Can alter the intrinsic activity of a compound (e.g., converting an agonist to an antagonist).

For a molecule like this compound, replacing the carboxyl group with a tetrazole, for instance, could preserve the necessary acidic interaction with a target while potentially improving its pharmacokinetic properties. drughunter.com The successful application of any bioisostere is not guaranteed and requires empirical testing, as subtle changes in geometry and electronic distribution can lead to unexpected changes in biological activity. nih.gov

Advanced Research Directions and Future Perspectives

Computational Chemistry and Theoretical Studies on Octahydroindolizine-7-carboxylic Acid

While specific computational studies on this compound are not yet prevalent in the literature, the application of theoretical chemistry to the broader class of indolizidine alkaloids provides a clear roadmap for future investigations. Computational methods are invaluable for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new derivatives with enhanced biological activity.

Key areas of computational investigation include:

Conformational Analysis: The three-dimensional structure and conformational flexibility of the octahydroindolizine (B79230) ring system are critical determinants of its biological activity. Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformations, predict geometric parameters, and understand the stereoelectronic effects of the carboxylic acid substituent at the C-7 position. Such studies can elucidate the most stable arrangements of the bicyclic core and how it presents the carboxylic acid and other functional groups for interaction with biological targets. mtak.huresearchgate.net

Molecular Docking: A primary application of computational chemistry in drug discovery is predicting the binding orientation of a small molecule within the active site of a protein target. ijper.org For this compound and its derivatives, molecular docking simulations can screen for potential biological targets by virtually testing their binding affinity against libraries of known protein structures. nih.govresearchgate.net This approach can identify potential targets such as enzymes (e.g., urease, topoisomerase II) or receptors, thereby prioritizing experimental validation and shedding light on potential mechanisms of action. nih.govmdpi.com

Reaction Mechanism Elucidation: DFT studies are also powerful tools for investigating the mechanisms of chemical reactions. rsc.org They can be used to model transition states and calculate activation energies for synthetic steps, helping to optimize reaction conditions and explain observed stereoselectivity in the synthesis of complex indolizidine frameworks. mtak.hu

These computational approaches provide a powerful, resource-efficient means to explore the chemical space around the this compound scaffold, accelerating the design-synthesis-test cycle in the development of new therapeutic agents.

Development of Novel Synthetic Methodologies for Enantiopure Isomers

The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods to access specific enantiopure isomers is a critical area of research. A variety of advanced asymmetric synthesis strategies have been successfully applied to the indolizidine core and can be adapted for the target molecule.

Prominent enantioselective strategies include:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral scaffold. researchgate.netutas.edu.aunih.gov The inherent chirality of the starting material is transferred through the synthetic sequence to control the stereochemistry of the final product. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. acs.orgnih.gov After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to control the stereoselectivity of a reaction is a highly efficient and atom-economical approach. Methods such as catalytic asymmetric hydrogenation, cycloadditions, and intramolecular aza-Michael reactions have been effectively used to create the chiral centers of the indolizidine ring system with high enantioselectivity. researchgate.netacs.orgnih.gov

Enzymatic Resolution: Biocatalysis, particularly kinetic resolution using enzymes like lipases, can effectively separate a racemic mixture of intermediates into its constituent enantiomers. nih.govrsc.org This method is valued for its high selectivity and environmentally benign reaction conditions.

The following table summarizes various modern synthetic methodologies that can be applied to generate enantiopure this compound and its precursors.

MethodologyDescriptionKey AdvantagesRelevant Citations
Asymmetric CycloadditionUses chiral catalysts (e.g., Rhodium-based) or chiral substrates to control stereochemistry during the formation of the bicyclic ring system.High efficiency in creating multiple stereocenters in a single step. acs.orgnih.govnih.gov
Ring-Closing Metathesis (RCM)An intramolecular olefin metathesis reaction to form one of the rings of the indolizidine core, often starting from a chiral precursor.Excellent functional group tolerance and reliability for ring formation. nih.govnih.gov
Enzymatic Kinetic ResolutionUtilizes enzymes (e.g., Novozym 435) to selectively acylate one enantiomer of a racemic alcohol intermediate, allowing for separation.High enantioselectivity under mild, environmentally friendly conditions. nih.govrsc.org
Chiral Auxiliary ControlA covalently bonded chiral molecule directs the stereochemical outcome of reactions like allylation or alkylation.Predictable and high levels of diastereoselectivity. acs.orgnih.gov
Chiral Pool ApproachSynthesis begins with a naturally occurring chiral molecule (e.g., D-norvaline, carbohydrates) whose stereocenters are incorporated into the final product.Access to enantiomerically pure materials from inexpensive sources. researchgate.netutas.edu.aunih.gov

Exploration of Derivatization for Enhanced Bioactivity and Selectivity

Modification of the core this compound structure through derivatization is a key strategy for optimizing its biological activity, selectivity, and pharmacokinetic properties. Both the carboxylic acid moiety and the bicyclic scaffold itself offer opportunities for chemical modification.

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization.

Amide Formation: Converting the carboxylic acid to a diverse range of amides can significantly alter the molecule's properties. Amides can introduce new hydrogen bond donors and acceptors, modulate lipophilicity, and provide vectors to probe for specific interactions within a biological target's binding site.

Esterification: Formation of esters can mask the polar carboxylic acid group, increasing lipophilicity and potentially improving cell membrane permeability. This strategy is often used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Structure-activity relationship (SAR) studies are crucial in this context. By systematically synthesizing and testing a series of derivatives, researchers can identify which structural features are essential for activity and which can be modified to enhance desired properties. For instance, SAR studies on phenanthroindolizidine alkaloids have provided insights into the features necessary for anticancer and anti-inflammatory effects. nih.govmdpi.com

The table below outlines potential derivatization strategies and their expected impact on molecular properties.

Derivatization SiteModificationPotential Impact on Properties
Carboxylic Acid (C-7)Amide FormationModulates polarity and hydrogen bonding; can introduce new interaction points.
Ester FormationIncreases lipophilicity; can improve membrane permeability (prodrug strategy).
Bicyclic CoreHydroxylationIncreases polarity and hydrogen bonding potential; mimics natural polyhydroxy indolizidines.
Alkylation/ArylationIncreases lipophilicity and steric bulk; explores hydrophobic binding pockets.
Nitrogen AtomQuaternization/N-oxide formationAlters charge and solubility; may change receptor interactions.

Integration with Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules for high-throughput screening. The goal of DOS is not to synthesize a single target molecule, but to efficiently generate a wide range of distinct molecular scaffolds from a common starting material. The rigid, three-dimensional structure of the octahydroindolizine core makes it an excellent starting scaffold for DOS.

By applying a series of branching reaction pathways to a central this compound intermediate, a library of compounds with significant skeletal diversity can be produced. This allows for the exploration of a much broader region of chemical space than is possible with traditional target-oriented synthesis. The resulting compound libraries can then be screened against a wide array of biological targets to identify novel "hit" compounds with potentially new mechanisms of action. This approach is particularly valuable for tackling challenging drug targets where the structure of a suitable ligand is unknown.

Investigation of this compound in Specific Biological Pathways (excluding clinical studies)

The broader family of indolizidine alkaloids, to which this compound belongs, exhibits a remarkable range of biological activities. bohrium.comresearchgate.netnih.govnih.gov This provides a strong rationale for investigating the specific role of this compound and its derivatives in various well-established, non-clinical biological pathways.

Potential areas for investigation include:

Glycosidase Inhibition: Many polyhydroxylated indolizidine alkaloids, such as swainsonine and castanospermine (B190763), are potent inhibitors of glycosidase enzymes. biocyclopedia.com These enzymes are crucial for processes like glycoprotein (B1211001) processing, making them targets for antiviral (e.g., HIV) and anticancer therapies. biocyclopedia.comwikipedia.org Investigating the ability of hydroxylated derivatives of this compound to inhibit specific glycosidases is a high-priority research direction.

Anticancer and Anti-inflammatory Pathways: Phenanthroindolizidine alkaloids display significant cytotoxic activity against various cancer cell lines and potent anti-inflammatory effects. nih.govnih.govmdpi.com Studies have shown they can act through mechanisms such as kinase inhibition (e.g., Aurora-A and Aurora-B) and suppression of nitric oxide production. nih.govmdpi.commdpi.com Screening this compound derivatives in cancer cell proliferation assays and inflammation models could uncover novel agents acting on these pathways. researchgate.net

Central Nervous System (CNS) Targets: Certain indolizidine alkaloids can cross the blood-brain barrier and interact with CNS targets. bohrium.com Computational studies have suggested that some indolizine (B1195054) derivatives may target proteins like tau, which is implicated in Alzheimer's disease. nih.gov Investigating the neurological activity of these compounds in preclinical models could reveal new therapeutic avenues for neurodegenerative disorders.

Antiviral Activity: Beyond HIV, indolizidine alkaloids have shown activity against other viruses, such as the tobacco mosaic virus (TMV). acs.org This suggests that the scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.

By exploring these and other biological pathways, researchers can elucidate the mechanism of action of this compound and its derivatives, potentially identifying novel lead compounds for future drug development programs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.